
1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of pyrrolidine and tetrahydropyran, featuring a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of pyrrolidine with tetrahydropyran derivatives. One common method involves the hydrogenation of 2H-pyran in the presence of a catalyst such as Raney nickel . The resulting tetrahydropyran is then reacted with pyrrolidine under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
L-Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Tetrahydropyran-4-carboxylic acid: Shares the tetrahydropyran ring but lacks the pyrrolidine moiety.
Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring but lacks the tetrahydropyran component.
Uniqueness: 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid is unique due to its combination of the pyrrolidine and tetrahydropyran rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
1-(oxan-4-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-10(13)9-2-1-5-11(9)8-3-6-14-7-4-8/h8-9H,1-7H2,(H,12,13) |
InChI-Schlüssel |
VPEJNVLGEJBYLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C2CCOCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


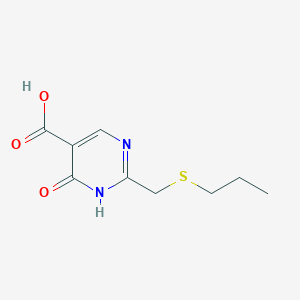
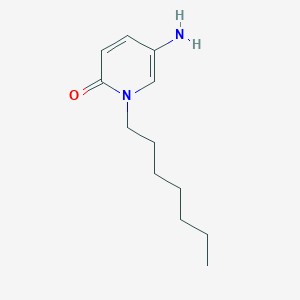

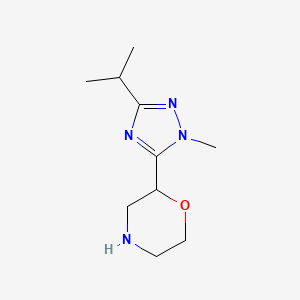

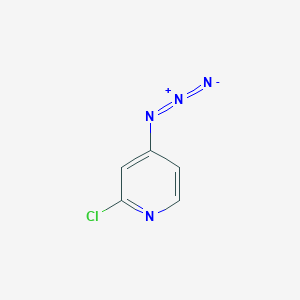

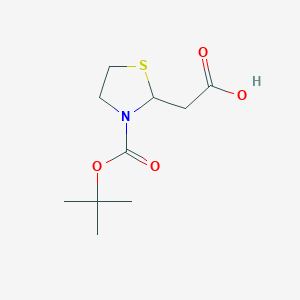



aminehydrochloride](/img/structure/B13636562.png)


